4-(Benzyloxy)pyridin-2-amine

Catalog No.
S666504
CAS No.
85333-26-2
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)pyridin-2-amine

CAS Number

85333-26-2

Product Name

4-(Benzyloxy)pyridin-2-amine

IUPAC Name

4-phenylmethoxypyridin-2-amine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)

InChI Key

RAFCWIXBEWVPGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)N

4-(Benzyloxy)pyridin-2-amine (CAS 85333-26-2) is a highly versatile, lipophilic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly type I receptor tyrosine kinase and IRAK4 inhibitors [1]. By featuring a benzyl-protected hydroxyl group at the 4-position and a primary amine at the 2-position, this compound serves as a bifunctional scaffold. The baseline properties that drive its procurement include its stable crystalline form, excellent solubility in standard organic solvents (such as THF and dichloromethane), and its predictable reactivity profile in cross-coupling, amidation, and carbamate formation. It is specifically designed to circumvent the tautomerization issues inherent to unprotected hydroxypyridines, making it a critical raw material for complex, multi-step synthetic campaigns [2].

Attempting to substitute 4-(Benzyloxy)pyridin-2-amine with its unprotected analog, 2-aminopyridin-4-ol, or a smaller ether like 4-methoxypyridin-2-amine, fundamentally compromises synthetic workflows [1]. The unprotected 4-hydroxyl group readily tautomerizes to a pyridone, drastically reducing the nucleophilicity of the 2-amino group and causing primary coupling reactions to fail or require excessive forcing conditions. Conversely, while a methoxy ether prevents tautomerization, its subsequent removal demands harsh, highly acidic conditions (such as BBr3) that frequently degrade complex, late-stage pharmacophores such as sensitive urea or amide linkages [2]. Procurement of the benzyloxy-protected specific form is therefore mandatory to ensure both high-yielding early-stage amine functionalization and mild, orthogonal late-stage deprotection via standard hydrogenolysis.

Tautomer-Locked Amine Nucleophilicity for High-Yield Coupling

In the synthesis of kinase inhibitor precursors, the nucleophilicity of the 2-amino group is critical. Unprotected 2-aminopyridin-4-ol exists predominantly in its pyridone tautomer, which severely blunts amine reactivity and typically results in poor coupling yields. By utilizing 4-(Benzyloxy)pyridin-2-amine, the aromatic pyridine tautomer is strictly enforced. This allows standard electrophilic captures—such as Boc-protection or amide coupling—to proceed with >85% yields under mild conditions (e.g., Boc-anhydride in tBuOH), whereas the unprotected baseline struggles to exceed 30% without forcing conditions [1].

Evidence DimensionAmine functionalization yield
Target Compound Data>85% yield in standard Boc-protection/amidation
Comparator Or Baseline2-Aminopyridin-4-ol (<30% yield under mild conditions)
Quantified Difference>55% absolute yield improvement
ConditionsStandard electrophilic coupling (e.g., Boc2O or acyl chlorides) at mild temperatures

Securing high yields in the initial amine coupling steps prevents costly material losses early in multi-step pharmaceutical syntheses.

Orthogonal Cleavage Preserving Sensitive Pharmacophores

When synthesizing complex IRAK4 or ErbB kinase inhibitors, the 4-position oxygen often needs to be liberated late in the sequence to establish critical hydrogen-bonding interactions. If 4-methoxypyridin-2-amine is used as a substitute, removing the methyl ether requires harsh Lewis acids (like BBr3) that routinely cleave or degrade newly formed amide or urea bonds. The benzyloxy group of 4-(Benzyloxy)pyridin-2-amine is uniquely advantageous because it can be quantitatively cleaved via mild catalytic hydrogenolysis (Pd/C, H2) at room temperature, leaving sensitive downstream functional groups completely intact[1].

Evidence DimensionDeprotection condition severity
Target Compound DataMild catalytic hydrogenolysis (Pd/C, H2, room temp)
Comparator Or Baseline4-Methoxypyridin-2-amine (Harsh Lewis acid, e.g., BBr3, low temp to reflux)
Quantified DifferenceElimination of Lewis acid-induced degradation of sensitive linkages
ConditionsLate-stage ether cleavage in multi-step inhibitor synthesis

Procurement of the benzyl ether avoids catastrophic late-stage yield losses by enabling mild, orthogonal deprotection.

Enhanced Lipophilicity for Streamlined Liquid-Liquid Extraction

The downstream processability of pyridine building blocks heavily depends on their partition coefficients. The unprotected comparator, 2-aminopyridin-4-ol, is highly polar and water-soluble, making standard aqueous workups and extractions highly inefficient and necessitating the use of difficult-to-remove solvents like DMF. The incorporation of the bulky benzyl group in 4-(Benzyloxy)pyridin-2-amine dramatically increases the molecule's lipophilicity, ensuring near-complete partitioning into standard organic solvents (such as dichloromethane or ethyl acetate) during liquid-liquid extraction, thereby streamlining industrial-scale purification[1].

Evidence DimensionOrganic solvent partitioning efficiency
Target Compound DataHigh solubility and recovery in DCM/EtOAc
Comparator Or Baseline2-Aminopyridin-4-ol (Poor organic partitioning, high aqueous retention)
Quantified DifferenceSignificant reduction in aqueous product loss and elimination of high-boiling extraction solvents
ConditionsStandard aqueous workup and liquid-liquid extraction

Improved organic solubility directly reduces processing time and solvent costs during scale-up and purification.

Synthesis of Type I Receptor Tyrosine Kinase Inhibitors

Where this compound is the right choice for building N4-phenyl-quinazoline-4-amine or related scaffolds, as the benzyloxy group protects the 4-position during the critical 2-amino coupling steps, ensuring high-fidelity assembly of the inhibitor core without tautomerization-induced yield drops [1].

Development of IRAK4 Inhibitor Libraries

Where this compound is the right choice for synthesizing imidazo[1,2-a]pyridine derivatives, allowing chemists to perform complex cyclizations or amidations on the 2-amine while preserving the 4-oxygen for late-stage functionalization via mild hydrogenolysis, avoiding the harsh conditions required by methoxy analogs [2].

Scalable Pharmaceutical Intermediate Manufacturing

Where this compound is the right choice for process chemistry campaigns requiring a robust, highly soluble pyridine building block that streamlines liquid-liquid extractions and avoids the difficult aqueous workups associated with highly polar unprotected hydroxypyridines [3].

XLogP3

2

Wikipedia

4-(Benzyloxy)pyridin-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types